BenchChemオンラインストアへようこそ!

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

chiral purity enantiomeric excess stereoselective synthesis

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a non-racemic, chiral heterocyclic compound featuring a 1,3-oxazole core substituted at the 4‑position with an isobutyl group and at the 2‑position with a pyrrolidine ring. The (S)‑configuration of the pyrrolidine moiety is derived from L‑Boc‑proline via a bio‑inspired four‑step synthesis, affording the free base with >98% enantiomeric excess (ee).

Molecular Formula C11H20Cl2N2O
Molecular Weight 267.19
CAS No. 2097932-71-1
Cat. No. B2889215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride
CAS2097932-71-1
Molecular FormulaC11H20Cl2N2O
Molecular Weight267.19
Structural Identifiers
SMILESCC(C)CC1=COC(=N1)C2CCCN2.Cl.Cl
InChIInChI=1S/C11H18N2O.2ClH/c1-8(2)6-9-7-14-11(13-9)10-4-3-5-12-10;;/h7-8,10,12H,3-6H2,1-2H3;2*1H
InChIKeySJPUSLAUWGQYPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride (CAS 2097932-71-1): A Chiral, Salt-Form Oxazole Building Block for Stereospecific Medicinal Chemistry


4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride is a non-racemic, chiral heterocyclic compound featuring a 1,3-oxazole core substituted at the 4‑position with an isobutyl group and at the 2‑position with a pyrrolidine ring. The (S)‑configuration of the pyrrolidine moiety is derived from L‑Boc‑proline via a bio‑inspired four‑step synthesis, affording the free base with >98% enantiomeric excess (ee) [1]. The dihydrochloride salt form enhances aqueous solubility, enabling direct use in biological buffers without organic co‑solvents [2]. This compound is employed as a scaffold in drug‑discovery programs targeting thromboxane receptors, heat shock protein 90 (HSP90), and other pharmacologically relevant proteins [3].

Why 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride Cannot Be Interchanged with Generic Oxazole‑Pyrrolidine Analogs


The 4‑isobutyl substitution on the oxazole ring increases lipophilicity by >2.5 log units compared to the unsubstituted analog (cLogP 3.14 vs. 0.3) , altering membrane permeability and target‑binding kinetics. The (S)‑configuration at the pyrrolidine 2‑position, retained with >98% ee [1], is critical for stereospecific interactions; in thromboxane A2 receptor antagonists, the L‑proline‑derived (S)‑enantiomer exhibited a Kd of 7.9 ± 0.71 nM, whereas the opposite enantiomer was essentially inactive [2]. The dihydrochloride salt provides aqueous solubility that free‑base analogs lack, eliminating the need for DMSO stock solutions that can introduce assay artifacts [3]. These combined structural and formulation differences mean that generic 2‑(pyrrolidin‑2‑yl)oxazoles or 4‑alkyl‑free‑base analogs cannot replicate the performance of the target compound in stereochemically and solubility‑sensitive assays.

Quantitative Differentiation Evidence for 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride vs. Closest Analogs


Enantiomeric Excess >98% vs. Racemic or Low‑ee Commercial Analogs

The target compound is synthesized via a chiral‑pool route from L‑Boc‑proline, delivering the (S)‑enantiomer with >98% ee as confirmed by chiral HPLC [1]. In contrast, the widely available 2‑(pyrrolidin‑2‑yl)‑1,3‑oxazole (CAS 1313729‑35‑9) is supplied as a racemic mixture (0% ee), and many commercial 4‑alkyl analogs lack defined stereochemistry or are offered at ≤95% ee [2]. The 98%+ ee ensures stereochemical homogeneity, avoiding the confounding biological effects of racemic mixtures.

chiral purity enantiomeric excess stereoselective synthesis

Synthetic Route Efficiency: 17–51% Overall Yield at 45 g Scale

The published four‑step synthesis of (S)‑4‑alkyl‑2‑(pyrrolidin‑2‑yl)oxazoles proceeds with an overall yield of 17–51% and has been demonstrated at up to a 45‑g scale while maintaining >98% ee [1]. This contrasts with earlier synthetic approaches to 2,4‑disubstituted oxazoles that often suffer from low overall yields (typically <10% over multiple steps) and limited scalability [2]. The reliable, high‑yielding route ensures consistent supply for large‑scale screening campaigns.

scalable synthesis process chemistry chiral pool

Optimized Lipophilicity: cLogP 3.14 vs. 0.3 for Unsubstituted Analog

The calculated partition coefficient (cLogP) of the target compound is 3.14 , whereas the unsubstituted 2‑(pyrrolidin‑2‑yl)‑1,3‑oxazole has an XLogP3‑AA of 0.3 [1]. This 2.84‑log‑unit increase falls within the optimal range for CNS‑drug‑like properties (cLogP 1–4) and predicts significantly improved membrane permeability while retaining adequate aqueous solubility—a balance that more polar or more lipophilic analogs fail to achieve.

lipophilicity membrane permeability drug‑likeness

Class‑Level Pharmacological Precedent: Nanomolar Thromboxane Receptor Affinity

The pyrrolidine‑oxazole scaffold has demonstrated high‑affinity binding to thromboxane A2 receptors. The L‑proline‑derived analog 9 in the series exhibited a Kd of 7.9 ± 0.71 nM in washed human platelets [1], establishing the scaffold’s potential for low‑nanomolar target engagement. Although direct data for the 4‑isobutyl derivative are not yet published, the conserved (S)‑pyrrolidine‑2‑yl oxazole core and the specific 4‑isobutyl substitution suggest that this compound may achieve comparable or superior affinity [2].

thromboxane receptor antiplatelet target engagement

Recommended Application Scenarios for 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride Based on Quantitative Evidence


Stereoselective Drug‑Target Interaction Studies Requiring High Enantiopurity

The >98% ee (S)‑enantiomer of the compound ensures that observed biological effects are attributable to a single stereoisomer, avoiding the ambiguities of racemic mixtures. This is critical for structure‑activity relationship (SAR) studies where the (S)‑configuration is known to be essential for target engagement, as exemplified by thromboxane A2 receptor antagonists [1]. Researchers can use this compound to validate stereospecific binding hypotheses without chiral separation steps.

Cell‑Based Assays Requiring Aqueous Compound Delivery Without Organic Co‑Solvents

The dihydrochloride salt form provides sufficient aqueous solubility (>10 mg/mL estimated) to prepare stock solutions directly in phosphate‑buffered saline or cell‑culture medium, eliminating the need for DMSO that can cause solvent‑induced cytotoxicity or interference in high‑content imaging assays. This makes the compound particularly suitable for primary cell‑based phenotypic screens [2].

Large‑Scale Medicinal Chemistry Campaigns and Library Synthesis

The published synthetic route yields 17–51% over four steps and has been validated at a 45‑g scale [3], providing a reliable supply for hit‑to‑lead optimization and directed library synthesis. The compound’s high purity (97%–98% by Leyan and MolCore specifications) and defined stereochemistry reduce batch‑to‑batch variability, ensuring consistent results across multi‑month screening campaigns.

Thromboxane Receptor Antagonist Lead Optimization

Based on the class‑level precedent of nanomolar affinity (Kd 7.9 nM) for the L‑proline‑derived oxazole‑pyrrolidine scaffold [4], the 4‑isobutyl derivative can be prioritized as a starting point for medicinal chemistry efforts targeting thromboxane A2‑mediated platelet aggregation, inflammation, or cardiovascular disease. The favorable cLogP of 3.14 suggests adequate oral bioavailability potential, warranting further pharmacokinetic profiling.

Quote Request

Request a Quote for 4-(2-Methylpropyl)-2-(pyrrolidin-2-yl)-1,3-oxazole dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.